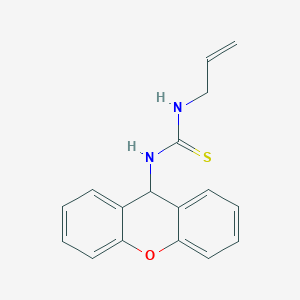
N-allyl-N'-(9H-xanthen-9-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(9H-xanthen-9-yl)thiourea is a compound that has been widely studied in scientific research for its potential applications in various fields. This compound is a thiourea derivative that has been synthesized using a specific method. The aim of
Mécanisme D'action
The mechanism of action of N-allyl-N'-(9H-xanthen-9-yl)thiourea is not fully understood. However, it has been suggested that the compound may interact with cellular proteins or DNA, leading to the activation of apoptotic pathways in cancer cells. In addition, it has been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and physiological effects:
N-allyl-N'-(9H-xanthen-9-yl)thiourea has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In addition, it has been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair. However, the compound has not been extensively studied for its physiological effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-allyl-N'-(9H-xanthen-9-yl)thiourea is its versatility in various fields of research. It can be used as a probe to study protein-DNA interactions, as well as a precursor for the synthesis of fluorescent materials. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of N-allyl-N'-(9H-xanthen-9-yl)thiourea. One potential direction is the further study of its anticancer activity and the development of more potent derivatives. Another direction is the use of this compound as a probe for the study of protein-DNA interactions in vivo. In addition, the synthesis of new fluorescent materials using N-allyl-N'-(9H-xanthen-9-yl)thiourea as a precursor could lead to new applications in materials science.
Conclusion:
In conclusion, N-allyl-N'-(9H-xanthen-9-yl)thiourea is a compound that has been widely studied for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of N-allyl-N'-(9H-xanthen-9-yl)thiourea in various fields of research.
Méthodes De Synthèse
The synthesis of N-allyl-N'-(9H-xanthen-9-yl)thiourea involves the reaction between allyl isothiocyanate and 9H-xanthene-9-thiol. The reaction is carried out in the presence of a catalyst, typically triethylamine, and a solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-allyl-N'-(9H-xanthen-9-yl)thiourea has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In biochemistry, it has been used as a probe to study the binding of proteins to DNA. In materials science, it has been used as a precursor for the synthesis of fluorescent materials.
Propriétés
Nom du produit |
N-allyl-N'-(9H-xanthen-9-yl)thiourea |
|---|---|
Formule moléculaire |
C17H16N2OS |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-prop-2-enyl-3-(9H-xanthen-9-yl)thiourea |
InChI |
InChI=1S/C17H16N2OS/c1-2-11-18-17(21)19-16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h2-10,16H,1,11H2,(H2,18,19,21) |
Clé InChI |
VKQMFQPHQSZLGD-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
SMILES canonique |
C=CCNC(=S)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanamine](/img/structure/B249556.png)

![1-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249559.png)
![2-methoxy-N-{4-[(4-methylbenzyl)oxy]benzyl}ethanamine](/img/structure/B249560.png)
![N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine](/img/structure/B249561.png)
![2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol](/img/structure/B249562.png)

![1-{[2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B249565.png)
![N-tert-butyl-2-(2-methoxy-6-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249566.png)
![1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B249569.png)
![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B249570.png)
![2-[(5-Chloro-2-methoxybenzyl)amino]ethanol](/img/structure/B249571.png)
![N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249572.png)
![1-{[2-({[5-(4-Bromophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-propanol](/img/structure/B249573.png)